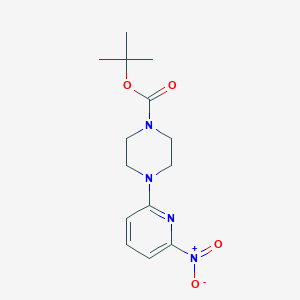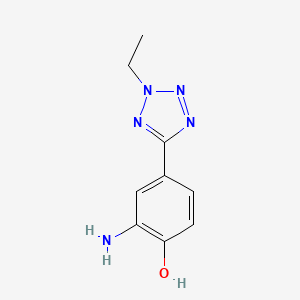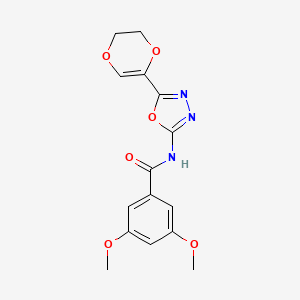
tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 2222404-53-5 . It has a molecular weight of 308.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-12(15-11)18(20)21/h4-6H,7-10H2,1-3H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds containing piperazine rings are known to be involved in a wide range of reactions due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .Physical and Chemical Properties Analysis
The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. For example, its derivatives have been synthesized and characterized through various methods such as ESI-MS, 1HNMR, and elementary analysis, highlighting its role in the development of benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010). Furthermore, the synthesis, single crystal X-ray analysis, and DFT calculations of related compounds underscore their significance as organic intermediates, providing insights into their stability and molecular conformations (Zhi-Ping Yang et al., 2021).
Biological Evaluation
The compound and its derivatives have been subjected to biological evaluation to determine their potential therapeutic applications. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was assessed for its antibacterial and anthelmintic activity, showcasing moderate anthelmintic activity and providing a foundation for further exploration in these areas (C. Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure and crystallography of this compound derivatives have been extensively studied, offering valuable information on their crystallographic and conformational properties. These studies not only contribute to the understanding of the molecular architecture of such compounds but also facilitate the design and synthesis of novel derivatives with improved properties (C. Mamat et al., 2012).
Potential as a Core Structure in Pharmacologically Active Compounds
This chemical framework has been explored for its utility as a core structure in the development of pharmacologically active compounds. Its derivatives have been synthesized and examined for various biological activities, indicating its versatility and potential in drug discovery and development projects (Ashwini Gumireddy et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-12(15-11)18(20)21/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHURYSLZVHNTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)


![2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827671.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2827675.png)
![4-{[2-[(2-chlorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2827678.png)
![N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide](/img/structure/B2827679.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2827680.png)
![N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B2827681.png)


